Shonachalin B
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Overview
Description
Shonachalin B is a natural product that belongs to the class of diterpenoids, which are known for their diverse biological activities. It is isolated from the roots of the plant Salvia miltiorrhiza, which is commonly used in traditional Chinese medicine. Shonachalin B has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammation.
Scientific Research Applications
Chemical Composition and Structure
- Shonachalin B was identified during the extraction and chromatographic separation of aerial parts of Artemisia caerulescens subsp. gargantae, revealing its presence along with other eudesmane ketones and eudesmanolides (Sanz & Marco, 1990).
Related Compounds and Medical Applications
- The study of various compounds including saikosaponin-d and baicalin, found in a herbal medicine known as 'Sho-saiko-to', showed potent antitumor effects against human hepatoma cells, indicating the potential therapeutic use of such compounds in cancer treatment (Motoo & Sawabu, 1994).
Impact on Pharmaceutical Research
- The evolution of drug discovery, which has been significantly influenced by molecular biology and genomic sciences, involves compounds like shonachalin B and other natural extracts, highlighting the importance of natural substances in the development of new medications (Drews, 2000).
Broader Implications in Healthcare Sciences
- Basic healthcare research, including the study of compounds like shonachalin B, drives progress towards understanding health and disease mechanisms. This contributes to translational research, which applies scientific findings to clinical practice, enhancing the capacity to address complex health care challenges (Grady, 2010).
properties
CAS RN |
101540-24-3 |
---|---|
Product Name |
Shonachalin B |
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one |
InChI |
InChI=1S/C15H22O4/c1-7-8-4-5-14(2)9(16)6-10-15(3,19-10)12(14)11(8)18-13(7)17/h7-12,16H,4-6H2,1-3H3 |
InChI Key |
KSSFMQIBDVMDIX-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3(C(CC4C(C3C2OC1=O)(O4)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(CC4C(C3C2OC1=O)(O4)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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